molecular formula C10H9N3O2 B13231002 4-methyl-5-(3-nitrophenyl)-1H-pyrazole

4-methyl-5-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B13231002
M. Wt: 203.20 g/mol
InChI Key: OWXRFEUZSNVAMV-UHFFFAOYSA-N
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Description

4-methyl-5-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 4 and a nitrophenyl group at position 5. The nitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

4-methyl-5-(3-nitrophenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of agrochemicals and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-5-(3-nitrophenyl)-1H-pyrazole is largely dependent on its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-phenyl-1H-pyrazole: Lacks the nitro group, leading to different chemical and biological properties.

    5-(3-nitrophenyl)-1H-pyrazole: Lacks the methyl group, which can influence its reactivity and interactions.

    4-methyl-1H-pyrazole: Lacks both the nitrophenyl group and the specific substitution pattern, resulting in distinct properties.

Uniqueness

4-methyl-5-(3-nitrophenyl)-1H-pyrazole is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-methyl-5-(3-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C10H9N3O2/c1-7-6-11-12-10(7)8-3-2-4-9(5-8)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

OWXRFEUZSNVAMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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